N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

Structural Isomerism Chemical Biology Antipsychotic Scaffolds

This compound is a unique structural isomer of the antipsychotic Fluanisone, sharing the same molecular formula but with a distinct scaffold, making it a valuable chemotype for CNS-focused drug discovery and SAR studies. The fluorine substitution offers a specific probe for medicinal chemists to evaluate target binding, permeability, and metabolic stability. As an uncharacterized molecule with no peer-reviewed pharmacological data, it is exclusively for exploratory research and analytical reference standard development. Ensure your project benefits from this distinct isomer—contact us for custom synthesis options and bulk pricing.

Molecular Formula C21H25FN2O2
Molecular Weight 356.441
CAS No. 941940-86-9
Cat. No. B2509796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
CAS941940-86-9
Molecular FormulaC21H25FN2O2
Molecular Weight356.441
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
InChIInChI=1S/C21H25FN2O2/c1-16-3-2-4-17(13-16)14-21(25)23-15-20(24-9-11-26-12-10-24)18-5-7-19(22)8-6-18/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25)
InChIKeyXUFSFRGPJUWIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide (CAS 941940-86-9)


N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic small molecule with the formula C21H25FN2O2 and a molecular weight of 356.4 . It belongs to a class of morpholine-containing acetamide derivatives. A critical structural observation is that this compound is an isomer of Fluanisone (CAS 1480-19-9), a known butyrophenone antipsychotic and sedative, sharing the same molecular formula but possessing a distinct chemical scaffold [1]. This structural relationship is the most notable feature identified for this compound, suggesting potential interactions with neurological targets, though its specific pharmacological profile remains uncharacterized in peer-reviewed literature.

Procurement Risk: Why Close Analogs Cannot Replace N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide


The absence of detailed structure-activity relationship (SAR) data for this compound class makes generic substitution highly speculative. The structural isomer Fluanisone [1] and the close analog N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide demonstrate how minimal structural modifications can lead to completely different pharmacological profiles (antipsychotic vs. unknown). Without quantitative binding, selectivity, or functional assay data for this specific acetamide, no other compound can be reliably assumed to replicate its properties, making it a unique material for exploratory research but a risky choice for projects requiring defined biological activity.

Quantitative Evidence Guide: Verified Data Points for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide Selection


Structural Differentiation from the Isomeric Drug Fluanisone

The target compound is a structural isomer of the established drug Fluanisone. While both share the formula C21H25FN2O2 and a molecular weight of 356.4, they have different scaffolds. The target compound is an acetamide derivative, whereas Fluanisone is a butyrophenone [1]. This difference confirms the target cannot be substituted with Fluanisone for applications requiring the acetamide core. No quantitative biological data is available for the target compound to allow further comparison.

Structural Isomerism Chemical Biology Antipsychotic Scaffolds

Property Differentiation from a Dimethylamino Analog

A close analog, N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide, differs by a dimethylamino substitution on the phenyl ring. This substitution increases molecular weight to 381.52 and significantly alters lipophilicity (logP = 2.97) . In contrast, the target compound contains a 4-fluorophenyl group, which typically reduces logP and affects metabolic stability differently. Direct comparative experimental data are not available, making this a class-level inference.

Lead Optimization Physicochemical Properties Compound Library Selection

Baseline Molecular Formula and Purity Profile

The compound's identity is verifiable by its SMILES string: Cc1cccc(CC(=O)NCC(c2ccc(F)cc2)N2CCOCC2)c1 . This provides a definitive fingerprint for procurement and quality control. Commercial sourcing is reported at 95% purity, a baseline specification typical for research-grade screening compounds, though not verified against an independent pharmacopeial standard.

Quality Control Analytical Chemistry Compound Identity Verification

Application Scenarios for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide Based on Verifiable Evidence


Exploratory CNS Lead Generation Based on Fluanisone Isomerism

The structural isomerism with the antipsychotic Fluanisone positions this compound as a candidate for CNS-focused screening libraries. Researchers investigating non-butyrophenone scaffolds for antipsychotic or sedative activity can use this acetamide as an alternative chemotype, testing the hypothesis that the distinct scaffold may alter target selectivity or side-effect profiles.

Structure-Activity Relationship (SAR) Studies on Fluorophenyl-Acetamide Series

As a fluorinated analog of a dimethylamino lead compound , this molecule serves as a specific SAR probe. Medicinal chemists can use it to explore the impact of replacing a basic amine with a small, electronegative fluorine substituent on target binding, cellular permeability, and metabolic stability in hit-to-lead campaigns.

Analytical Reference Standard for Research

With a confirmed SMILES string and CAS registry , this compound is suitable for use as an analytical reference standard in mass spectrometry or chromatography during method development, particularly in studies involving complex mixtures where this specific isomer needs to be distinguished from Fluanisone or other isobaric compounds.

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